molecular formula C6H7BClNO3 B6337754 2-Chloro-6-methoxypyridine-4-boronic acid CAS No. 2121512-97-6

2-Chloro-6-methoxypyridine-4-boronic acid

Cat. No.: B6337754
CAS No.: 2121512-97-6
M. Wt: 187.39 g/mol
InChI Key: CWGVIXSBAQCACM-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a derivative of pyridine, featuring a boronic acid group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, where the compound acts as an organoboron reagent . The compound has also been used in the synthesis of efficacious pyrrolopyridazines used as JAK1/3 inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction is carried out . The compound is known for its stability and environmental benignity, which contribute to the success of the sm coupling reaction .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain kinases by binding to their active sites, thereby modulating their activity. Additionally, this compound can form reversible covalent bonds with serine and threonine residues in proteins, leading to alterations in protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as MAP kinases and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammatory processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through the formation of covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. Additionally, this compound can act as a competitive inhibitor, blocking the access of natural substrates to the enzyme’s active site. This compound can also influence gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are likely due to the accumulation of the compound and its metabolites in various tissues, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, including cytochrome P450s, to form various metabolites that may retain or lose biological activity. The metabolic flux of this compound can be influenced by factors such as enzyme induction or inhibition, genetic polymorphisms, and co-administration of other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, this compound can accumulate in mitochondria, affecting mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxypyridine-4-boronic acid typically involves the borylation of the corresponding halopyridine precursor. One common method is the palladium-catalyzed borylation of 2-chloro-6-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to yield the boronate salt.

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Boronic esters.

    Reduction: Boronate salts.

Scientific Research Applications

2-Chloro-6-methoxypyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.

    Industry: The compound is utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxypyridine-4-boronic acid
  • 2-Chloro-4-methoxypyridine-3-boronic acid
  • 2-Chloro-6-methylpyridine-4-boronic acid

Comparison: 2-Chloro-6-methoxypyridine-4-boronic acid is unique due to the specific positioning of the chlorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may exhibit different electronic and steric properties, making it suitable for specific applications in organic synthesis.

Properties

IUPAC Name

(2-chloro-6-methoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVIXSBAQCACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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